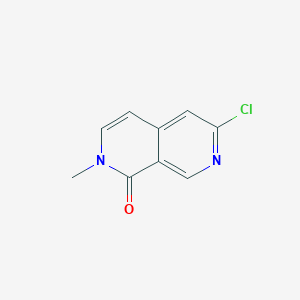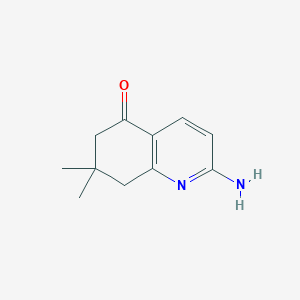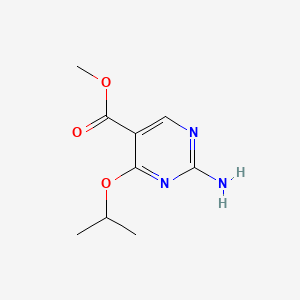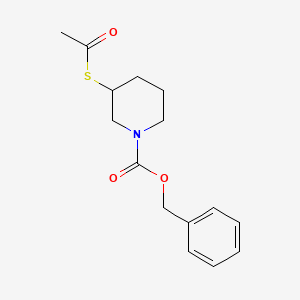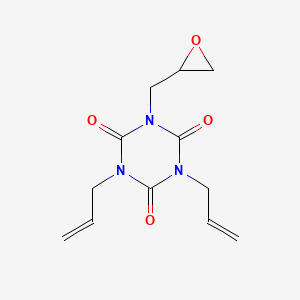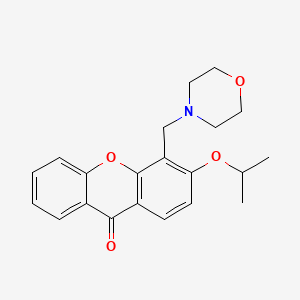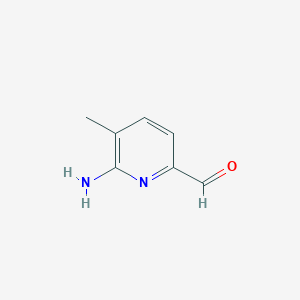
6-Amino-5-methylpicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-methylpicolinaldehyde is an organic compound that belongs to the class of picolinaldehydes It is characterized by the presence of an amino group at the 6th position and a methyl group at the 5th position on the picolinaldehyde ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-methylpicolinaldehyde typically involves the functionalization of picolinaldehyde derivatives. One common method includes the nitration of 5-methylpicolinaldehyde followed by reduction to introduce the amino group at the 6th position. The reaction conditions often involve the use of nitrating agents such as nitric acid and reducing agents like hydrogen gas in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-5-methylpicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives such as amides and sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for forming amides and sulfonamides, respectively.
Major Products Formed
Oxidation: 6-Amino-5-methylpicolinic acid
Reduction: 6-Amino-5-methylpicolinalcohol
Substitution: Various amides and sulfonamides
Wissenschaftliche Forschungsanwendungen
6-Amino-5-methylpicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Amino-5-methylpicolinaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methylpicolinaldehyde: Lacks the amino group at the 6th position.
6-Aminopicolinaldehyde: Lacks the methyl group at the 5th position.
6-Amino-2-methylpicolinaldehyde: Has a methyl group at the 2nd position instead of the 5th.
Uniqueness
6-Amino-5-methylpicolinaldehyde is unique due to the specific positioning of the amino and methyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C7H8N2O |
|---|---|
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
6-amino-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-6(4-10)9-7(5)8/h2-4H,1H3,(H2,8,9) |
InChI-Schlüssel |
HQOMQPRKGFWCKF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


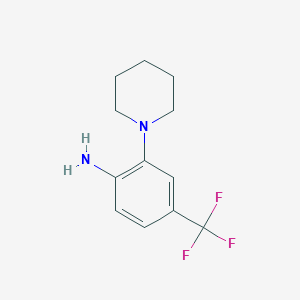

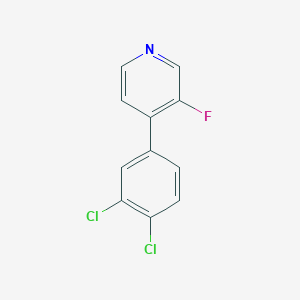
![5'-Chlorospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B13933838.png)
